molecular formula C21H25ClN2O B2880160 3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955592-34-4

3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No. B2880160
CAS RN: 955592-34-4
M. Wt: 356.89
InChI Key: GTUQVLWFPVZYMH-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a propyl group and a tetrahydroquinoline group, which is a type of heterocyclic compound .


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such complex molecules involves multiple steps, each requiring specific reagents and conditions. The synthesis could potentially involve the formation of the tetrahydroquinoline ring, followed by the introduction of the propyl group, and finally the coupling with the benzamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydroquinoline group could potentially introduce some three-dimensionality .

Scientific Research Applications

Synthesis and Characterization

  • Antimicrobial Agents : New quinazolines with potential antimicrobial properties have been synthesized, emphasizing the chemical versatility and potential for therapeutic applications of compounds within this class (Desai, Shihora, & Moradia, 2007).
  • Analgesic Activity : Compounds bearing a dibromo-methylquinazoline moiety have been synthesized and evaluated for their analgesic activity, indicating the chemical framework's potential for pain management applications (Saad, Osman, & Moustafa, 2011).
  • Antibacterial and Antitubercular Activities : Quinazolinone analogs substituted with benzothiophene have shown significant antibacterial and antitubercular activities, highlighting their potential as leads for developing new antibiotics (Rao & Subramaniam, 2015).

Biological and Pharmacological Screening

  • Anticancer Evaluation : Studies have synthesized and tested new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities, offering insights into the design of cancer therapeutics (Bondock & Gieman, 2015).
  • Bioactive Molecules : Research on fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been conducted for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, demonstrating the compound class's broad pharmacological potential (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to interact with biological systems. Without this information, it’s challenging to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s not possible to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research into this compound would depend on its potential applications. If it shows promise in areas such as medicinal chemistry, materials science, or another field, then future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .

properties

IUPAC Name

3-chloro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O/c1-2-12-24-13-4-6-17-14-16(8-9-20(17)24)10-11-23-21(25)18-5-3-7-19(22)15-18/h3,5,7-9,14-15H,2,4,6,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUQVLWFPVZYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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